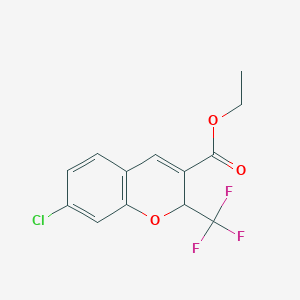

Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

CAS No.:

Cat. No.: VC17472988

Molecular Formula: C13H10ClF3O3

Molecular Weight: 306.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10ClF3O3 |

|---|---|

| Molecular Weight | 306.66 g/mol |

| IUPAC Name | ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate |

| Standard InChI | InChI=1S/C13H10ClF3O3/c1-2-19-12(18)9-5-7-3-4-8(14)6-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3 |

| Standard InChI Key | WMANYBYKERALQR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=C(C=C2)Cl)OC1C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a 2H-chromene skeleton (a benzopyran derivative) with three distinct functional groups:

-

Chlorine atom at the 7-position, enhancing electrophilic reactivity and influencing intermolecular interactions.

-

Trifluoromethyl group (-CF) at the 2-position, contributing to metabolic stability and lipophilicity.

-

Ethyl ester at the 3-carboxylate position, modulating solubility and serving as a synthetic handle for further derivatization .

The IUPAC name, ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate, reflects this substitution pattern. Its canonical SMILES string, CCOC(=O)C1=CC2=C(C=C(C=C2)Cl)OC1C(F)(F)F, encodes the spatial arrangement of atoms.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.66 g/mol |

| InChI | InChI=1S/C13H10ClF3O3/c1-2-19-12(18)9-5-7-3-4-8(14)6-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3 |

| InChIKey | WMANYBYKERALQR-UHFFFAOYSA-N |

| CAS Number | Not publicly listed |

| Purity (Commercial) | ≥98% (Research-grade) |

Synthesis and Reaction Pathways

General Synthetic Strategies

While no explicit protocol for this compound is published, its synthesis likely follows established routes for trifluoromethyl-substituted chromenes:

Multicomponent Condensation

Chromene-3-carboxylates are often synthesized via one-pot reactions involving:

-

Salicylaldehyde derivatives (e.g., 5-chlorosalicylaldehyde),

-

Ethyl acetoacetate as the ester precursor,

-

Trifluoromethylating agents (e.g., TMSCF or CFBr) .

A base (e.g., KCO) or acid catalyst facilitates cyclization and esterification .

Post-Functionalization

An alternative approach involves:

-

Synthesizing unsubstituted chromene-3-carboxylates.

-

Introducing chlorine and trifluoromethyl groups via electrophilic aromatic substitution or radical reactions .

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the 7-position requires directed metalation or protective group strategies.

-

Trifluoromethyl Stability: The -CF group is prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .

Physicochemical Properties

Spectral Characterization

Although direct data for this compound are scarce, analogs provide insights:

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

-

H NMR:

-

C NMR:

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis with Structural Analogs

Table 2: Key Analog Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume